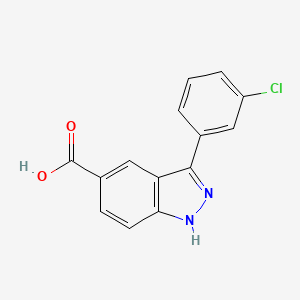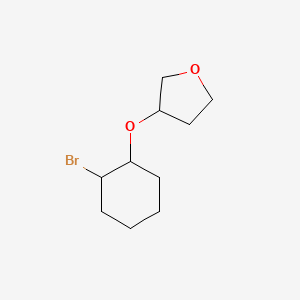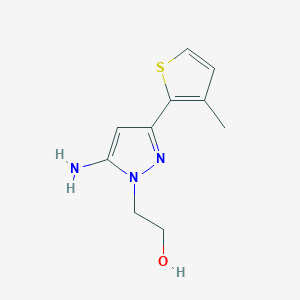
3-Acetamido-6-chloropicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-6-chloropicolinic acid typically involves the acylation of 6-amino-3-chloropicolinic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acylation of the amino group without affecting the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetamido-6-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The acetamido group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include 3-azido-6-acetamidopyridine and 3-thiocyanato-6-acetamidopyridine.
Oxidation Reactions: Products include 3-nitro-6-acetamidopyridine and 3-nitroso-6-acetamidopyridine.
Reduction Reactions: The major product is 3-amino-6-acetamidopyridine.
Wissenschaftliche Forschungsanwendungen
3-Acetamido-6-chloropicolinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 3-acetamido-6-chloropicolinic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-chloropicolinic acid: Similar structure but with an amino group instead of an acetamido group.
3-Nitro-6-chloropicolinic acid: Contains a nitro group instead of an acetamido group.
3-Thiocyanato-6-chloropicolinic acid: Features a thiocyanato group in place of the acetamido group.
Uniqueness
3-Acetamido-6-chloropicolinic acid is unique due to the presence of both an acetamido group and a chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H7ClN2O3 |
|---|---|
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
3-acetamido-6-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7ClN2O3/c1-4(12)10-5-2-3-6(9)11-7(5)8(13)14/h2-3H,1H3,(H,10,12)(H,13,14) |
InChI-Schlüssel |
FYWFWLPZWALYCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(N=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)




![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)




![8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15304206.png)
![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)
